3,3'-Bis(aminomethyl)biphenyl dihydrochloride
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Overview
Description
3,3’-Bis(aminomethyl)biphenyl dihydrochloride is a chemical compound with the molecular formula C({14})H({18})Cl({2})N({2}). It is a derivative of biphenyl, where two aminomethyl groups are attached to the 3 and 3’ positions of the biphenyl ring system. This compound is often used in various chemical and industrial applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(aminomethyl)biphenyl dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with biphenyl, which is commercially available.
Functionalization: The biphenyl is first functionalized to introduce aminomethyl groups at the 3 and 3’ positions. This can be achieved through a Friedel-Crafts alkylation reaction using formaldehyde and a suitable amine, followed by reduction.
Formation of Dihydrochloride Salt: The resulting 3,3’-Bis(aminomethyl)biphenyl is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Bis(aminomethyl)biphenyl dihydrochloride may involve:
Large-scale Friedel-Crafts Alkylation: Utilizing large reactors to handle the biphenyl and reagents.
Continuous Flow Processes: To ensure consistent quality and yield.
Purification: Using crystallization or recrystallization techniques to obtain the pure dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
3,3’-Bis(aminomethyl)biphenyl dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl groups can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aminomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
3,3’-Bis(aminomethyl)biphenyl dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of polymers and resins.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-Bis(aminomethyl)biphenyl dihydrochloride depends on its application:
Chemical Reactions: Acts as a nucleophile in substitution reactions, where the aminomethyl groups attack electrophilic centers.
Biological Systems: May interact with biological molecules through hydrogen bonding and electrostatic interactions, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,3’-Diaminobiphenyl: Lacks the aminomethyl groups, making it less reactive in certain chemical reactions.
4,4’-Bis(aminomethyl)biphenyl: Has aminomethyl groups at different positions, leading to different reactivity and applications.
Benzylamine: A simpler structure with only one aminomethyl group, used in similar but less complex applications.
Uniqueness
3,3’-Bis(aminomethyl)biphenyl dihydrochloride is unique due to its specific substitution pattern, which provides distinct reactivity and makes it suitable for specialized applications in synthesis and research.
Properties
IUPAC Name |
[3-[3-(aminomethyl)phenyl]phenyl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.2ClH/c15-9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16;;/h1-8H,9-10,15-16H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLSLRSARZBRAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=C2)CN)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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